molecular formula C6H3Cl2F2N B1398156 3,6-Dichloro-2-(difluoromethyl)pyridine CAS No. 1374659-49-0

3,6-Dichloro-2-(difluoromethyl)pyridine

Cat. No.: B1398156
CAS No.: 1374659-49-0
M. Wt: 197.99 g/mol
InChI Key: CJBKXFSIJOYMGP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has an average mass of 197.997 Da and a monoisotopic mass of 196.961060 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and a difluoromethyl group attached to it .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 194.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 71.6±25.9 °C .

Scientific Research Applications

Fascinating Variability in Pyridine Chemistry

Pyridine derivatives, including compounds similar to 3,6-Dichloro-2-(difluoromethyl)pyridine, exhibit a wide range of chemical behaviors and properties due to their structural variability. These compounds can form various complexes with different spectroscopic, magnetic, and electrochemical properties, highlighting their potential in diverse scientific applications, from materials science to biological systems (Boča, Jameson, & Linert, 2011).

Medicinal and Non-Medicinal Uses

Pyridine derivatives are significant in both medicinal and non-medicinal contexts, showcasing a variety of biological activities and applications in clinical settings. Their structural diversity allows for extensive exploration in drug development, emphasizing their importance in modern medicinal chemistry (Altaf et al., 2015).

Environmental Considerations of Fluorinated Compounds

The environmental impact and health risks associated with fluorinated compounds, including those related to pyridine derivatives, are of growing concern. Research on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) highlights the need for further toxicological studies to assess their safety and long-term viability (Wang et al., 2019).

Chemosensing and Analytical Applications

Pyridine derivatives play a crucial role in chemosensing, owing to their high affinity for various ions and species. Their application in analytical chemistry as chemosensors for detecting different species in environmental, agricultural, and biological samples is well-documented, underscoring their utility in sensitive and specific analytical methodologies (Abu-Taweel et al., 2022).

Agrochemical Innovations

In the agrochemical industry, pyridine-based compounds are instrumental as pesticides, including fungicides, insecticides, and herbicides. The search for new agrochemicals benefits from the study of pyridine derivatives, leveraging their chemical diversity for the development of novel, effective agricultural products (Guan et al., 2016).

Properties

IUPAC Name

3,6-dichloro-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKXFSIJOYMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266590
Record name Pyridine, 3,6-dichloro-2-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-49-0
Record name Pyridine, 3,6-dichloro-2-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,6-dichloro-2-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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